Chemical Properties of 5-Butyl-1H-indole-2-carboxylic Acid: A Technical Guide
Chemical Properties of 5-Butyl-1H-indole-2-carboxylic Acid: A Technical Guide
Part 1: Executive Summary & Chemical Identity
5-Butyl-1H-indole-2-carboxylic acid is a specialized heterocyclic building block and a lipophilic analog of the parent indole-2-carboxylic acid. In medicinal chemistry, it serves as a critical scaffold for exploring hydrophobic pockets in enzyme active sites and receptor ligand-binding domains. Its structural combination of a polar, ionizable carboxyl head group (at C2) and a hydrophobic butyl tail (at C5) makes it an ideal probe for Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs), NMDA receptors, and viral integrases.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 5-butyl-1H-indole-2-carboxylic acid |
| CAS Number | 383132-43-2 (Acid); 881041-16-3 (Ethyl Ester) |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| SMILES | CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)O |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | ~158–162 °C (Predicted based on 5-methyl analog) |
Part 2: Physicochemical Profile
Understanding the physicochemical behavior of 5-butyl-1H-indole-2-carboxylic acid is essential for formulation and assay development. The 5-butyl substitution significantly alters the lipophilicity profile compared to the parent indole-2-carboxylic acid.
Key Parameters
| Parameter | Value (Approx.) | Significance in Drug Development |
| pKa (COOH) | 3.8 – 4.2 | The C2-carboxyl group is stronger than benzoic acid due to the electron-withdrawing nature of the indole C2 position. It exists as an anion at physiological pH (7.4). |
| pKa (NH) | ~16.0 | The indole nitrogen is very weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu). |
| LogP | 4.1 – 4.3 | Highly lipophilic. The butyl group adds ~2.0 log units compared to the parent (LogP ~2.3), increasing membrane permeability but reducing aqueous solubility. |
| Solubility | < 0.1 mg/mL (Water) | Poor water solubility. Soluble in DMSO (>50 mg/mL), Methanol, and Ethanol. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Favorable for blood-brain barrier (BBB) penetration, though high lipophilicity may drive non-specific binding. |
Part 3: Synthetic Pathways
The most robust route to 5-butyl-1H-indole-2-carboxylic acid is the Fischer Indole Synthesis . This method allows for the regioselective construction of the indole core from readily available precursors.[1]
Mechanism & Workflow
The synthesis begins with the condensation of 4-butylphenylhydrazine with ethyl pyruvate to form a hydrazone intermediate. Under acidic catalysis (polyphosphoric acid or Lewis acids like ZnCl₂), the hydrazone undergoes a [3,3]-sigmatropic rearrangement, followed by cyclization and ammonia elimination to yield the ethyl ester. Subsequent saponification yields the free acid.
Figure 1: Fischer Indole Synthesis pathway for 5-butyl-1H-indole-2-carboxylic acid.
Alternative Route: Reissert Synthesis
For large-scale manufacturing where hydrazine toxicity is a concern, the Reissert indole synthesis (condensation of o-nitrotoluene derivatives with diethyl oxalate) can be employed, though it requires a specific 4-butyl-2-nitrotoluene precursor which is less commercially common.
Part 4: Chemical Reactivity & Functionalization
The chemical behavior of 5-butyl-1H-indole-2-carboxylic acid is dominated by three reactive centers: the carboxylic acid (C2-COOH), the nucleophilic indole ring (specifically C3), and the indole nitrogen (N1).
Carboxyl Group Transformations
The C2-COOH group is sterically accessible and undergoes standard acyl substitutions.
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Amide Coupling: Reacts with primary/secondary amines using EDC/HOBt or HATU to form indole-2-carboxamides . These derivatives are potent scaffolds for cannabinoid receptor ligands and antiviral agents.
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Decarboxylation: Heating the acid >200°C (often with copper/quinoline) results in thermal decarboxylation to yield 5-butylindole . This is a primary method for synthesizing 5-substituted indoles that are otherwise difficult to access.
Electrophilic Aromatic Substitution (EAS)
The indole ring is electron-rich, but the C2-carboxyl group is electron-withdrawing, which deactivates the ring slightly compared to unsubstituted indole.
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C3 Position: Despite deactivation, C3 remains the most nucleophilic site. Formylation (Vilsmeier-Haack) or halogenation (NCS/NBS) occurs selectively at C3.
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C5 Position: The butyl group at C5 blocks this position. The alkyl group is weakly activating, directing electrophiles to the ortho positions (C4 and C6), but C3 substitution dominates kinetically.
N-Alkylation
The indole NH (pKa ~16) can be deprotonated with bases like NaH or Cs₂CO₃ in DMF. Reaction with alkyl halides yields N-substituted indole-2-carboxylic acids , which prevents metabolic glucuronidation at the nitrogen and alters receptor binding kinetics.
Figure 2: Reactivity profile and major synthetic transformations.
Part 5: Medicinal Chemistry Applications[3][4][5]
The 5-butyl group is not merely a passive substituent; it is a strategic hydrophobic anchor .
NMDA Receptor Antagonism
Indole-2-carboxylic acids are classic antagonists of the glycine binding site on the NMDA receptor. The anionic carboxylate mimics glycine, while the indole core engages in
HIV-1 Integrase Inhibition
Research indicates that 5-substituted indole-2-carboxylic acids can inhibit HIV-1 integrase strand transfer. The C2-COOH coordinates with the catalytic Mg²⁺ ions in the active site, while the 5-butyl group interacts with the hydrophobic viral DNA interface, stabilizing the inhibitor-enzyme complex.
Lipid Peroxidation Inhibition
The indole moiety possesses intrinsic antioxidant properties. The 5-butyl chain facilitates intercalation into lipid bilayers, positioning the radical-scavenging indole ring near the site of lipid peroxidation. This makes the compound a useful tool in studying oxidative stress in membrane models.
Part 6: Experimental Protocol (Synthesis)
Objective: Synthesis of 5-butyl-1H-indole-2-carboxylic acid via Fischer Indolization.
Step 1: Hydrazone Formation
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Dissolve 4-butylphenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (11 mmol) in absolute ethanol (20 mL).
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Add a catalytic amount of glacial acetic acid (2-3 drops).
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Reflux for 2 hours. Monitor by TLC (formation of a new spot, disappearance of hydrazine).
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Concentrate in vacuo to yield the crude hydrazone oil.
Step 2: Cyclization (Fischer Indole Synthesis)
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Mix the crude hydrazone with polyphosphoric acid (PPA) (10 g) in a round-bottom flask.
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Heat to 100–110 °C with vigorous mechanical stirring for 3 hours. Note: The reaction is exothermic; control temperature to prevent charring.
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Cool the mixture to room temperature and pour onto crushed ice (100 g).
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Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
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Wash combined organics with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄ and concentrate.
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Purify by flash chromatography (Hexane/EtOAc) to isolate ethyl 5-butyl-1H-indole-2-carboxylate .
Step 3: Hydrolysis
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Dissolve the ester (5 mmol) in THF/Water (1:1, 20 mL).
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Add Lithium Hydroxide (LiOH) (15 mmol).
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Stir at 50 °C for 4 hours.
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Acidify the reaction mixture to pH 2 using 1M HCl. The product will precipitate.[2]
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Filter the solid, wash with cold water, and dry under vacuum.
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Recrystallization: Use Ethanol/Water to obtain pure 5-butyl-1H-indole-2-carboxylic acid .
References
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Fischer Indole Synthesis Mechanism & Applications
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
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Source:
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Indole-2-Carboxylic Acids as NMDA Antagonists
- Salituro, F. G., et al. (1990). "Indole-2-carboxylic acid derivatives as functional antagonists of the glycine modulatory site of the NMDA receptor." Journal of Medicinal Chemistry, 33(10), 2944-2946.
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Source:
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HIV-1 Integrase Inhibition by Indole Derivatives
- Zhao, X., et al. (2014). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, 4, 48835-48842.
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Source:
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Properties of Ethyl 5-butylindole-2-carboxylate (Precursor)
- ChemicalBook Entry: CAS 881041-16-3.
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Source:
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Indole Reactivity and Functionalization
- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
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